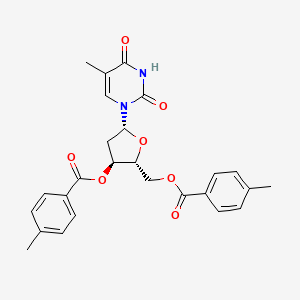
3',5'-DI-O-(4-Methylbenzoyl)-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is a modified nucleoside derivative It is a thymidine molecule that has been chemically altered by the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
While specific industrial production methods for 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent quality control throughout the process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds formed during acylation can be hydrolyzed under acidic or basic conditions, reverting the molecule back to thymidine and 4-methylbenzoic acid.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Thymidine and 4-methylbenzoic acid.
Substitution: Thymidine derivatives with different acyl groups.
Scientific Research Applications
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer nucleoside analogs.
Molecular Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Chemical Biology: The compound can be used to investigate the interactions between nucleosides and various enzymes or proteins.
Mechanism of Action
The mechanism of action of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine largely depends on its use and the context in which it is applied. In medicinal chemistry, for instance, the compound may act as a prodrug, where the benzoyl groups are cleaved off in vivo to release the active thymidine molecule. The released thymidine can then be incorporated into DNA, potentially interfering with viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3’,5’-DI-O-(4-Methylbenzoyl)-uridine: Similar structure but with uridine instead of thymidine.
3’,5’-DI-O-(4-Methylbenzoyl)-cytidine: Similar structure but with cytidine instead of thymidine.
Uniqueness
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can alter its chemical properties, making it distinct from other nucleoside derivatives. The presence of thymidine also gives it unique biological properties, particularly in the context of DNA synthesis and repair.
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |
InChI Key |
PUSZQUJVSQNJEI-BHDDXSALSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


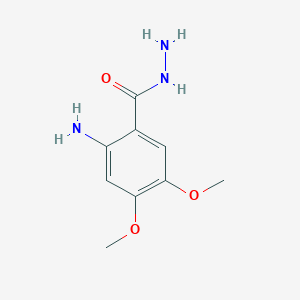
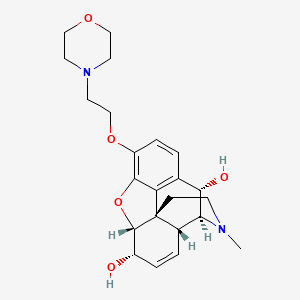

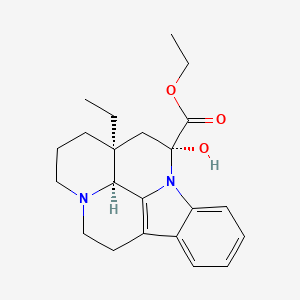

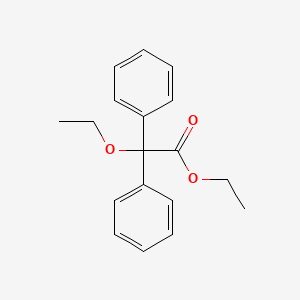



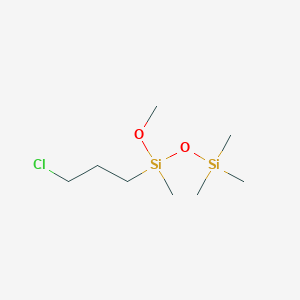

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
